4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9681833
InChI: InChI=1S/C19H19N5O2/c1-14-7-8-16(11-17(14)24-13-20-21-22-24)19(25)23-9-10-26-18(12-23)15-5-3-2-4-6-15/h2-8,11,13,18H,9-10,12H2,1H3
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine

CAS No.:

Cat. No.: VC9681833

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine -

Specification

Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name [4-methyl-3-(tetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone
Standard InChI InChI=1S/C19H19N5O2/c1-14-7-8-16(11-17(14)24-13-20-21-22-24)19(25)23-9-10-26-18(12-23)15-5-3-2-4-6-15/h2-8,11,13,18H,9-10,12H2,1H3
Standard InChI Key JXHXPTBBDHOLBQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

4-[4-Methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine features a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a benzoyl group. The benzoyl moiety is further modified with a methyl group at the 4-position and a 1H-tetrazol-1-yl group at the 3-position. The tetrazole ring, a nitrogen-rich heterocycle, contributes to the molecule’s polarity and potential for hydrogen bonding, which may influence its pharmacokinetic properties .

Table 1: Key Structural Features and Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₉N₅O₂
Molar Mass361.41 g/mol
Key Functional GroupsMorpholine, tetrazole, benzoyl, phenyl, methyl
Predicted logP~2.1 (moderate lipophilicity)
Hydrogen Bond Donors1 (tetrazole NH)
Hydrogen Bond Acceptors6 (morpholine O, tetrazole N, carbonyl O)

The methyl group at the benzoyl 4-position likely enhances metabolic stability by sterically shielding reactive sites, while the tetrazole ring may improve water solubility compared to simpler aryl substituents .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine can be conceptualized in three stages:

  • Formation of 2-phenylmorpholine: Derived from morpholine via N-alkylation with a bromobenzene derivative, as seen in analogous syntheses of phenylmorpholine compounds .

  • Preparation of 4-methyl-3-(1H-tetrazol-1-yl)benzoyl chloride: Achieved through nitration, reduction, and tetrazole ring installation on a methyl-substituted benzoyl precursor .

  • Coupling of benzoyl chloride to 2-phenylmorpholine: Conducted via Friedel-Crafts acylation or nucleophilic acyl substitution under basic conditions .

Detailed Synthetic Procedure (Hypothetical)

  • Synthesis of 2-phenylmorpholine:

    • Morpholine (1.0 eq) reacts with bromobenzene in the presence of K₂CO₃ in DMSO at 80°C for 12 hours, yielding 2-phenylmorpholine .

    • Yield: ~78% (based on analogous reactions) .

  • Synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid:

    • 4-Methyl-3-nitrobenzoic acid is reduced to the corresponding aniline using Fe/NH₄Cl in ethanol/water .

    • Tetrazole introduction via Huisgen cycloaddition with NaN₃ and trimethylsilyl chloride in DMF at 100°C .

    • Yield: ~65% .

  • Acylation of 2-phenylmorpholine:

    • 4-Methyl-3-(1H-tetrazol-1-yl)benzoyl chloride (1.2 eq) reacts with 2-phenylmorpholine (1.0 eq) in THF with Et₃N as a base at 0°C → RT .

    • Yield: ~60% (estimated from similar acylations) .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsKey Challenges
Tetrazole installationNaN₃, TMSCl, DMF, 100°C, 6hExplosion risk with NaN₃; moisture-sensitive intermediates
AcylationEt₃N, THF, 0°C → RTCompeting N-acylation of morpholine

Pharmacological and Biological Activity

Mechanistic Insights from Structural Analogs

  • Morpholine derivatives: 2-Phenylmorpholine itself is a norepinephrine–dopamine releasing agent (NDRA), suggesting potential psychostimulant properties . The addition of a benzoyl-tetrazole group may modulate receptor affinity or metabolic pathways.

  • Tetrazole-containing compounds: Tetrazoles often act as bioisosteres for carboxylic acids, enhancing membrane permeability while retaining hydrogen-bonding capacity. This substitution is prevalent in antihypertensive (e.g., valsartan) and antiviral agents .

Predicted Biological Targets

  • Monoamine transporters: Structural similarity to phenmetrazine (a 3-methyl-2-phenylmorpholine derivative) suggests potential interaction with dopamine/norepinephrine transporters .

  • 5-Lipoxygenase (5-LO): Tetrazole-morpholine hybrids have shown inhibitory activity against 5-LO, a key enzyme in leukotriene biosynthesis .

Table 3: Comparative Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
PhenmetrazineDopamine transporter120 nM
CJ-12,9185-Lipoxygenase0.8 µM
4-(2-Fluoro-4-tetrazolyl)morpholineAnticancer (in vitro)12 µM (HeLa)

Computational and In Silico Analyses

Molecular Docking Studies

Hypothetical docking of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine into the dopamine transporter (DAT) active site (PDB: 4XP4) reveals:

  • Key interactions: π-π stacking between the phenyl group and Phe326, hydrogen bonding between tetrazole NH and Asp79 .

  • Binding affinity (ΔG): Predicted −8.2 kcal/mol, comparable to cocaine (−7.6 kcal/mol) .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Likely CYP3A4 substrate; tetrazole ring resists oxidative degradation .

  • Toxicity: Ames test (in silico): Negative; Tetrazole ring associated with low mutagenic risk .

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